Methyl 5-aminoisoxazole-3-carboxylate
Description
Significance of Isoxazole (B147169) Core Structures in Chemical Research
Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom adjacent to each other. chemdict.com This core structure is a crucial pharmacophore, a molecular feature responsible for a drug's pharmacological activity, found in numerous therapeutic agents. fluorochem.co.uk The unique electronic properties of the isoxazole ring, stemming from the electronegative oxygen and nitrogen atoms, allow it to participate in various non-covalent interactions with biological targets, such as hydrogen bonding. fluorochem.co.uk
The isoxazole moiety is present in a wide array of commercially available drugs, demonstrating its versatility across different therapeutic areas, including anti-inflammatory, antibacterial, and antiviral applications. chemdict.comnih.gov The development of efficient synthetic methods, such as transition metal-catalyzed cycloadditions and regioselective functionalization, has further expanded the accessibility and diversity of isoxazole derivatives for drug discovery and development. myskinrecipes.combldpharm.combldpharm.com
Overview of Aminoisoxazole Derivatives in Advanced Organic Synthesis
Aminoisoxazoles, isoxazoles bearing an amino group, are particularly valuable building blocks in organic synthesis. The amino group provides a reactive handle for a wide range of chemical transformations, allowing for the construction of more complex molecular frameworks. These derivatives are key intermediates in the synthesis of various biologically active compounds. smolecule.com
For instance, aminoisoxazoles can be utilized in the construction of fused heterocyclic systems and as precursors for peptidomimetics—compounds that mimic the structure and function of peptides. nih.gov The reactivity of the amino group, combined with the inherent properties of the isoxazole ring, makes these derivatives powerful tools for medicinal chemists. Research has shown that aminoisoxazole-based compounds can modulate the activity of biological targets like TRPM8 channels, which are involved in pain and temperature sensation. chemdict.com The synthesis of aminoisoxazoles can be achieved through various routes, including the [2+3] cycloaddition of nitrile oxides with enamines or the reaction of β-ketonitriles with hydroxylamine (B1172632). chemdict.comnih.gov
Current Research Landscape and Academic Focus on Methyl 5-aminoisoxazole-3-carboxylate
While broad research into isoxazole and aminoisoxazole derivatives is extensive, the academic focus on this compound itself is more specialized. The primary role of this specific compound in the current research landscape is that of a key intermediate and building block. myskinrecipes.com
Chemical suppliers highlight its utility in the synthesis of pharmaceuticals, particularly certain antiviral and antibacterial agents. myskinrecipes.com Its structure is strategically designed for use in medicinal chemistry for the development of kinase inhibitors and other bioactive molecules. myskinrecipes.com The compound's favorable reactivity and its capacity to form fused ring systems make it a valuable tool for designing new drug candidates. myskinrecipes.com
Although detailed, peer-reviewed studies focusing exclusively on the synthesis and direct biological applications of this compound are not abundant, its importance is implied by its role as a precursor. The academic community's interest lies more in the final, complex molecules synthesized from this intermediate rather than the intermediate itself. For example, research on related structures like 5-amino-3-methyl-isoxazole-4-carboxylic acid demonstrates the utility of such scaffolds in creating novel peptide hybrids for therapeutic use. Therefore, the academic focus is on the application of this and similar building blocks to generate new chemical entities with potential pharmacological value.
Chemical Compound Data
| Property | Value |
| Compound Name | This compound |
| CAS Number | 1629161-40-5 |
| Molecular Formula | C₅H₆N₂O₃ |
| Molecular Weight | 142.11 g/mol |
| Boiling Point | 324.7 °C |
| Density | 1.345 g/cm³ |
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-amino-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-9-5(8)3-2-4(6)10-7-3/h2H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPWUCLSRISGIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Pathways of Methyl 5 Aminoisoxazole 3 Carboxylate
Role as a Versatile Synthetic Building Block
The structure of Methyl 5-aminoisoxazole-3-carboxylate makes it a valuable precursor for the synthesis of a range of heterocyclic systems. The amino group at the 5-position can act as a nucleophile, enabling the construction of fused ring systems. For instance, 5-aminoisoxazoles are known to be highly reactive compounds that can be utilized in the formation of fused heterocyclic systems. mdpi.com
The amino group can undergo reactions with various electrophiles. A notable example is the chemoselective reaction with α-diazocarbonyl compounds. nih.gov Depending on the reaction conditions, this can lead to either Wolff rearrangement products or N-H insertion products, providing access to N-isoxazole amides or α-amino acid derivatives of N-isoxazoles, respectively. nih.gov This reactivity highlights the compound's utility in constructing molecules with diverse functional groups.
Furthermore, the amino group can participate in amide bond formation. For example, the synthesis of N-(3-methylisoxazol-5-yl)imidazolidin-2-one has been reported, showcasing the derivatization of the amino functionality. researchgate.net The versatility of 5-aminoisoxazole derivatives also extends to their conversion into other functional groups, which in turn can be used for further synthetic elaborations. thieme-connect.com
The following table summarizes some of the key transformations of the amino group in 5-aminoisoxazoles, demonstrating the versatility of this compound as a synthetic intermediate.
| Reagent/Condition | Product Type | Reference |
| α-Diazocarbonyl compounds (thermal) | N-Isoxazole amides | nih.gov |
| α-Diazocarbonyl compounds (Rh2(Oct)4 catalyst) | α-Amino acid derivatives of N-isoxazoles | nih.gov |
| Esters (e.g., with molecular sieves) | Amides | researchgate.net |
Multicomponent and Directed Heterocyclization Reactions
Modern synthetic techniques such as microwave irradiation and ultrasonication have been applied to the synthesis of isoxazole (B147169) derivatives to enhance reaction efficiency.
Microwave Irradiation: Microwave-assisted synthesis has been shown to accelerate the formation of isoxazole rings, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.org This technique has been employed in the synthesis of 3,4-disubstituted isoxazole-5(4H)-ones and 3,5-disubstituted isoxazoles. rsc.org The rapid heating provided by microwaves can significantly improve the efficiency of cyclocondensation and cycloaddition reactions leading to the isoxazole core.
Ultrasonication: The use of ultrasound has also been reported as an environmentally benign method for the synthesis of isoxazoles. nih.gov This technique can promote reactions without the need for a catalyst, offering advantages such as easier work-up, mild reaction conditions, high yields, and reduced reaction times. nih.gov
While specific examples detailing the use of these techniques starting directly with this compound are not prevalent in the reviewed literature, the successful application of microwave and ultrasonic energy to the synthesis of the broader isoxazole class suggests their potential utility in the derivatization of this specific compound.
The following table compares the advantages of microwave and ultrasonic assisted synthesis for isoxazole derivatives.
| Technique | Advantages | References |
| Microwave Irradiation | Faster reaction rates, higher yields, shorter reaction times. | rsc.org |
| Ultrasonication | Environmentally friendly, catalyst-free, mild conditions, high yields. | nih.gov |
Condensations with Pyruvic Acid Derivatives Leading to Furanones and Pyrrolones
The reaction of aminoisoxazoles with pyruvic acid and its derivatives represents a significant pathway for the synthesis of diverse heterocyclic compounds. While direct studies on this compound are not extensively detailed, the chemical behavior of the isomeric 3-amino-5-methylisoxazole (B124983) in reactions with pyruvic acid derivatives provides insight into the potential reactivity of the aminoisoxazole core. researchgate.netosi.lv These reactions have been shown to selectively produce furanones and pyrrolones, with the course of the reaction being highly dependent on the chosen conditions and the nature of the pyruvic acid derivative. researchgate.net
Research on 3-amino-5-methylisoxazole has demonstrated that its NH2 group is the primary nucleophilic center in heterocyclizations involving pyruvic acid derivatives. researchgate.netosi.lv Sequential, rather than multicomponent, reaction schemes have proven more effective. For instance, the condensation of 3-amino-5-methylisoxazole with pre-synthesized arylidene derivatives of pyruvic acid in acetic acid under ultrasonication has yielded furanones in moderate yields (37–55%). researchgate.net Heating the reaction mixture at 50–70°C for one hour also proved effective, whereas refluxing led to tarring. researchgate.net
The formation of pyrrolones has also been observed. The reaction of 3-amino-5-methylisoxazole with pyruvic acid and aromatic aldehydes in the presence of TMSCl/DMF has been reported to yield 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. researchgate.net This highlights the tunability of the reaction outcome based on the specific reagents and conditions employed. Although these findings pertain to an isomer, they underscore the potential of the amino group in this compound to participate in similar condensations to form five-membered heterocyclic rings.
Table 1: Synthesis of Furanones from 3-Amino-5-methylisoxazole and Arylidene Pyruvic Acids researchgate.net
| Entry | Arylidene Pyruvic Acid | Product | Yield (%) | Conditions |
|---|---|---|---|---|
| 1 | (E)-2-oxo-4-phenylbut-3-enoic acid | 5-((3-amino-5-methylisoxazol-4-yl)amino)-4-phenylfuran-2(5H)-one | 55 | Ultrasonication, AcOH |
| 2 | (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid | 5-((3-amino-5-methylisoxazol-4-yl)amino)-4-(4-chlorophenyl)furan-2(5H)-one | 48 | Ultrasonication, AcOH |
| 3 | (E)-4-(4-methoxyphenyl)-2-oxobut-3-enoic acid | 5-((3-amino-5-methylisoxazol-4-yl)amino)-4-(4-methoxyphenyl)furan-2(5H)-one | 37 | Ultrasonication, AcOH |
Formation of Fused and Polyfunctionalized Heterocyclic Systems
The inherent reactivity of this compound makes it a valuable building block for the construction of more elaborate molecular architectures, including fused and polyfunctionalized heterocyclic systems. These derivatives are of significant interest in medicinal chemistry and materials science.
Bis(isoxazole) structures are recognized as promising bivalent ligands, particularly for biological targets such as the AMPA receptor. mdpi.comresearchgate.net A convenient synthetic approach to these molecules often involves the derivatization of precursors like this compound. The synthesis typically proceeds through a bis(5-nitroisoxazole) intermediate. mdpi.comnih.gov
An elaborated method involves the heterocyclization of electrophilic alkenes with a tetranitromethane-triethylamine complex to afford 3-EWG-5-nitroisoxazoles. researchgate.net These nitro-derivatives can then be linked using various O,O-, N,N-, and S,S-bis(nucleophiles) via SNAr reactions to create a diverse range of bis(isoxazole) compounds. nih.gov
The final step in forming bis(aminoisoxazole) ligands is the reduction of the nitro groups. For example, the compound 1,4-phenylenedi(methylene)bis(5-nitroisoxazole-3-carboxylate) can be reduced to yield the corresponding bis(5-aminoisoxazole). mdpi.com This reduction is a critical transformation that installs the key amino functionality. One reported synthesis of a bis(5-aminoisoxazole) involved the reduction of the corresponding bis(5-nitroisoxazole) and showed the resulting compound to be a highly potent positive modulator of the AMPA receptor. mdpi.comresearchgate.net However, challenges such as the extremely low solubility of some bis(5-aminoisoxazoles) can complicate their synthesis and isolation. mdpi.com
Table 2: Examples of Synthesized Bis(5-nitroisoxazole-3-carboxylate) Precursors mdpi.com
| Compound Name | Linker | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| Ethane-1,2-diyl bis(5-nitroisoxazole-3-carboxylate) | Ethane-1,2-diyl | 46 | 138–141 |
| Propane-1,3-diyl bis(5-nitroisoxazole-3-carboxylate) | Propane-1,3-diyl | 55 | 75–77 |
| Butane-1,4-diyl bis(5-nitroisoxazole-3-carboxylate) | Butane-1,4-diyl | 64 | 124 |
| 1,4-Phenylenedi(methylene) bis(5-nitroisoxazole-3-carboxylate) | 1,4-Phenylenedi(methylene) | 32 | - |
The amino group of this compound is a key handle for the synthesis of isoxazole-containing carboxamide derivatives. Amide bond formation is a cornerstone of medicinal chemistry, and derivatizing the 5-amino position can lead to compounds with a wide array of biological activities.
The general strategy for preparing such derivatives involves the acylation of the amino group. While specific examples starting directly from this compound are not detailed in the provided context, the synthesis of related isoxazole carboxamides illustrates the common methodologies. For instance, isoxazole-carboxylic acids can be activated and coupled with various amines to form carboxamides. nih.gov A typical procedure involves activating the carboxylic acid with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), followed by the addition of the desired amine. nih.gov
Applying this logic to this compound, the 5-amino group can act as the nucleophile, reacting with activated carboxylic acids or acyl chlorides to form N-(3-(methoxycarbonyl)isoxazol-5-yl)amides. This pathway allows for the introduction of a wide variety of substituents, enabling the systematic exploration of structure-activity relationships. The reactivity of the amino group in the related 5-amino-3-methyl-isoxazole-4-carboxylic acid has been explored in the context of peptide synthesis, demonstrating its ability to couple with carboxylic acid moieties. nih.gov
Table 3: General Reagents for Isoxazole Carboxamide Synthesis nih.gov
| Reagent Type | Examples | Role in Synthesis |
|---|---|---|
| Starting Isoxazole | 5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid | Isoxazole core structure |
| Amine | Aniline derivatives | Source of the amide nitrogen and substituent |
| Coupling Agent | EDC (N′-ethyl carbodiimide (B86325) hydrochloride) | Activates the carboxylic acid for nucleophilic attack |
| Catalyst | DMAP (di methylamino-pyridine) | Facilitates the coupling reaction |
| Solvent | Dichloromethane (DCM) | Reaction medium |
Advanced Characterization Techniques and Spectroscopic Analysis
Spectroscopic Methods for Structural Elucidation
Spectroscopy is fundamental in determining the molecular structure of Methyl 5-aminoisoxazole-3-carboxylate by probing the interactions of the molecule with electromagnetic radiation. Techniques such as Nuclear Magnetic Resonance (NMR), mass spectrometry, and infrared spectroscopy each offer unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each proton and carbon atom.
In the ¹H NMR spectrum, the protons of the amine (-NH₂) group typically appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The proton on the isoxazole (B147169) ring (at the C4 position) would resonate as a singlet in a distinct region of the spectrum. The methyl protons of the ester group (-OCH₃) would also produce a sharp singlet.
The ¹³C NMR spectrum reveals the chemical shifts for each of the five carbon atoms in the molecule. The carbonyl carbon of the ester group is characteristically found in the downfield region (around 160-170 ppm). The carbon atoms of the isoxazole ring (C3, C4, and C5) exhibit distinct signals, with the C3 and C5 carbons being significantly influenced by the attached electron-withdrawing carboxylate group and electron-donating amino group, respectively. The methyl carbon of the ester appears in the upfield region of the spectrum.
Interactive Data Table: Predicted NMR Data for this compound (Note: As experimental data is not publicly available, these are representative predicted values.)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~6.0-7.0 | Broad Singlet | -NH₂ |
| ¹H | ~5.5-6.0 | Singlet | C4-H |
| ¹H | ~3.8 | Singlet | -OCH₃ |
| ¹³C | ~165 | - | C=O (Ester) |
| ¹³C | ~160 | - | C5-NH₂ |
| ¹³C | ~158 | - | C3-COOCH₃ |
| ¹³C | ~90 | - | C4 |
| ¹³C | ~52 | - | -OCH₃ |
High-Resolution Mass Spectrometry (HRMS)
HRMS is employed to determine the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. For this compound (C₅H₆N₂O₃), the exact mass can be calculated and compared against the experimentally measured value. Typically, analysis is performed using electrospray ionization (ESI), and the compound is observed as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The high resolution of the instrument allows for mass measurements with an accuracy of a few parts per million (ppm), distinguishing the target compound from other molecules with the same nominal mass.
Interactive Data Table: HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z | Technique |
|---|---|---|---|
| [M+H]⁺ | 143.0451 | Data not available | ESI-HRMS |
| [M+Na]⁺ | 165.0270 | Data not available | ESI-HRMS |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a fingerprint of the functional groups present. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the amine, ester, and isoxazole functionalities.
Key expected vibrational frequencies include:
N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).
C=O stretching: A strong, sharp absorption band around 1700-1730 cm⁻¹ characteristic of the ester carbonyl group.
C=N and C=C stretching: Vibrations associated with the isoxazole ring would appear in the 1500-1650 cm⁻¹ region.
C-O stretching: Bands corresponding to the C-O bonds of the ester group would be observed in the 1000-1300 cm⁻¹ range.
Raman spectroscopy, which relies on inelastic scattering of light, provides complementary vibrational information and is particularly useful for symmetric, non-polar bonds.
Interactive Data Table: Key IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| 3300-3500 | Medium | N-H Stretch | Amine (-NH₂) |
| ~2950 | Weak | C-H Stretch | Methyl (-CH₃) |
| 1700-1730 | Strong | C=O Stretch | Ester |
| 1500-1650 | Medium | C=N / C=C Stretch | Isoxazole Ring |
| 1000-1300 | Strong | C-O Stretch | Ester |
X-ray Crystallography for Solid-State Molecular Geometry
X-ray crystallography provides the definitive solid-state structure of a molecule by mapping the electron density of a single crystal. This technique would determine the precise bond lengths, bond angles, and torsional angles of this compound. It would also reveal the planarity of the isoxazole ring and the conformation of the methyl carboxylate substituent relative to the ring. Furthermore, analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonding involving the amine group and the carbonyl oxygen, which dictate the macroscopic properties of the crystalline solid.
Chromatographic and Mass Spectrometric Purity Assessment
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique used for the separation, detection, and quantification of compounds in a mixture, making it ideal for assessing the purity of this compound. In a typical LC-MS analysis, the compound is passed through a chromatographic column (e.g., a C18 column) and separated from impurities based on its polarity. The eluted compound is then ionized and detected by a mass spectrometer. The retention time from the chromatogram is a characteristic property of the compound under specific analytical conditions, while the mass spectrum confirms its identity by its mass-to-charge ratio (m/z). This method is crucial for monitoring the progress of chemical reactions and for quality control of the final product.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of this compound and its related impurities or metabolites. The inherent polarity and structural features of the isoxazole ring system necessitate careful method development, particularly in the selection of the stationary phase, mobile phase composition, and detector settings to achieve optimal resolution and sensitivity.
Reverse-phase HPLC is the most common modality employed for the analysis of isoxazole derivatives. In this technique, a nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is used in conjunction with a polar mobile phase. The separation is driven by the differential partitioning of the analyte between the stationary and mobile phases. For this compound, the presence of both an amino group and a methyl ester imparts a degree of polarity that influences its retention characteristics.
Method development for isoxazole compounds often involves a mobile phase consisting of an aqueous component (containing buffers or acid modifiers) and an organic solvent, such as acetonitrile (B52724) or methanol. sielc.comsielc.comsielc.com The use of additives like formic acid or trifluoroacetic acid (TFA) in the mobile phase is crucial. nih.govvedomostincesmp.ru These modifiers help to control the ionization state of the amino group, ensuring sharp, symmetrical peak shapes by minimizing undesirable interactions with residual silanol (B1196071) groups on the stationary phase. Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is frequently utilized to effectively separate compounds with a range of polarities. nih.govvedomostincesmp.rugoogle.com
A typical HPLC method for a closely related compound, 5-Amino-3-methyl-isoxazole-4-carboxylic acid, utilized a C18 column with a gradient elution. nih.gov The mobile phase consisted of 0.1% TFA in water (Solvent A) and 0.1% TFA in an acetonitrile/water mixture (Solvent B). nih.gov This approach highlights a common strategy for analyzing polar, ionizable compounds like aminoisoxazole derivatives.
The selection of the detector wavelength is critical for achieving high sensitivity. The isoxazole ring exhibits strong UV absorbance, and detection is often set in the range of 210-254 nm. nih.gov For instance, in the analysis of peptides containing the 5-amino-3-methyl-isoxazole moiety, a detection wavelength of 210 nm was employed. nih.gov
Detailed Research Findings
Research on the HPLC analysis of various isoxazole derivatives provides a framework for the analysis of this compound. For example, a study on the pharmacokinetics of a new isoxazole derivative employed a Zorbax Eclipse Plus C18 column with a gradient system of 0.1% aqueous formic acid and methanol. vedomostincesmp.ru This method was developed for use with mass spectrometry detection (HPLC-MS/MS), which offers enhanced selectivity and sensitivity. vedomostincesmp.ru
Another established method for a similar compound, Methyl 5-methylisoxazole-3-carboxylate, suggests a reverse-phase method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com The use of phosphoric acid indicates that pH control of the mobile phase is a key parameter for achieving good chromatographic separation. For applications requiring mass spectrometry compatibility, formic acid is recommended as a substitute for phosphoric acid. sielc.comsielc.comsielc.com
The following interactive data tables summarize typical HPLC conditions that have been successfully applied to the analysis of structurally related isoxazole compounds and can be adapted for this compound.
| Parameter | Method 1 (based on 5-Amino-3-methyl-isoxazole-4-carboxylic acid analysis) nih.gov | Method 2 (based on Methyl 5-methylisoxazole-3-carboxylate analysis) sielc.com | Method 3 (based on a generic isoxazole derivative) vedomostincesmp.ru |
|---|---|---|---|
| Stationary Phase | YMC-Pack RP C18 (4.6 x 250 mm, 5 µm) | Newcrom R1 | Zorbax Eclipse Plus C18 (150 x 3.0 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% TFA in water B: 0.1% TFA in acetonitrile/H₂O (4:1) | Acetonitrile, Water, and Phosphoric Acid | A: 0.1% aqueous formic acid B: Methanol |
| Elution Mode | Gradient: 0–40% B over 30 min | Isocratic (typical) | Gradient |
| Flow Rate | 1 mL/min | Not specified | Not specified |
| Detection | UV at 210 nm | UV (wavelength not specified) | MS/MS |
| Peptide Sequence | Retention Time (min) |
|---|---|
| H-AMIA-DVYT-NH₂ | 10.1 |
| H-AMIA-EAAA-NH₂ | 8.9 |
| H-AMIA-PPPP-NH₂ | 10.5 |
Note: AMIA refers to 5-Amino-3-methyl-isoxazole-4-carboxylic acid. Retention times are dependent on the specific peptide sequence and the HPLC conditions outlined in Method 1.
These examples demonstrate the versatility of reverse-phase HPLC for the analysis of isoxazole-containing molecules. The precise retention time for this compound would be determined experimentally by injecting a pure standard under the developed chromatographic conditions. The optimization of these parameters is essential for developing a robust and reliable analytical method for quality control and research applications.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations, such as Density Functional Theory (DFT) and Ab Initio methods, have become standard tools for investigating the properties of heterocyclic compounds. ptfarm.pl These computational approaches are used to optimize molecular geometries, calculate electronic properties, and explore potential energy surfaces of reactions involving isoxazole (B147169) derivatives. ptfarm.pl For instance, geometry optimization for a series of 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives has been successfully carried out using DFT calculations at the B3LYP/6-31g* level to determine structure-activity relationships. ptfarm.pl
The electronic structure of a molecule is fundamental to its chemical reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. irjweb.commaterialsciencejournal.org A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and less stable. irjweb.comresearchgate.net This energy gap explains the charge transfer interactions that can occur within the molecule. irjweb.com
| Parameter | Significance | Typical Calculated Values (Related Compounds) |
| HOMO Energy | Represents the ability to donate an electron; susceptibility to electrophilic attack. nih.gov | -6.29 eV to -7.06 eV irjweb.commaterialsciencejournal.org |
| LUMO Energy | Represents the ability to accept an electron; susceptibility to nucleophilic attack. nih.gov | 1.80 eV to 2.54 eV irjweb.commaterialsciencejournal.org |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity. irjweb.comnih.gov | 3.98 eV to 5.03 eV nih.govresearchgate.net |
The data in this table is illustrative and based on DFT calculations for various heterocyclic compounds.
Isoxazole derivatives can exist in various conformations and tautomeric forms, which can significantly influence their chemical and biological properties. Computational methods are employed to perform conformational searches to identify the most stable conformers and to study the relative stabilities of different tautomers. nih.gov For example, a conformational search for possible conformers and tautomers of 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) has been conducted to understand its structural properties. nih.gov Studies on related heterocyclic compounds like 3-amino- and 3-hydroxy-isoxazol-5(2H)-ones show they can exist as a number of tautomers which give rise to distinct products upon photolysis and pyrolysis. rsc.org Similarly, theoretical studies on 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione have used DFT and CBS-QB3 methods to investigate isomerization reactions between its tautomeric forms. jcchems.com
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.govorientjchem.org The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. nih.gov Green areas represent regions of neutral potential. nih.gov For heterocyclic compounds, negative regions are often localized over heteroatoms like oxygen and nitrogen, indicating these are the primary sites for electrophilic interaction. nih.govorientjchem.org MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for identifying the binding sites of molecules. researchgate.netorientjchem.org
Reaction Mechanism Studies
Theoretical calculations are essential for elucidating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that are not directly observable.
The most common strategy for synthesizing the isoxazole ring is the [3+2] cycloaddition (32CA) reaction, typically involving a nitrile oxide as the three-atom component (dipole) and an alkyne or alkene as the dipolarophile. mdpi.comnih.gov Theoretical studies have been crucial in understanding the mechanism of this reaction. Two primary mechanisms have been proposed: a concerted pericyclic pathway and a stepwise mechanism involving a diradical intermediate. nih.gov Computational evidence generally supports the concerted mechanism as the accepted pathway. nih.govresearchgate.net
DFT calculations help predict the regioselectivity of these cycloaddition reactions, which can sometimes be counterintuitive. mdpi.com For instance, in the cycloaddition of nitro-substituted formonitrile N-oxide with isobutene, theoretical predictions showed that the regioselectivity is predominantly determined by steric repulsion rather than electronic interactions, leading to a different outcome than initially expected. mdpi.com
Isoxazoles possess intrinsic photoreactivity, a property that can be explored through computational studies. nih.govrsc.org The relatively labile N-O bond in the isoxazole ring can be cleaved upon light activation. nih.gov Theoretical investigations can model the pathways of these photochemical reactions, which may involve intermediates such as nitrenes and azirines. nih.gov The light-induced ring-opening of isoxazoles is a key transformation that can lead to various isomerization products. nih.gov
Similarly, thermal isomerization pathways can be investigated computationally to understand the stability of isoxazoles at elevated temperatures and predict potential rearrangement products. nih.gov For photoswitchable molecules like arylazoimidazoles, quantum chemical calculations are used to unravel the mechanisms of thermal Z/E isomerization, which can occur through different pathways, including ground-state reactions or nonadiabatic processes involving intersystem crossing to a triplet state. nih.govresearchgate.net These theoretical studies are essential for designing molecules with specific thermal stability and isomerization properties. nih.gov
Molecular Modeling and Dynamics Simulations
The isoxazole scaffold is a key component of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), the namesake agonist for AMPA-type ionotropic glutamate (B1630785) receptors. mdpi.comwikipedia.org These receptors are crucial for mediating fast synaptic transmission in the central nervous system, and their dysfunction is implicated in various neurological disorders. nih.gov Consequently, derivatives of Methyl 5-aminoisoxazole-3-carboxylate have been investigated as potential modulators of AMPA receptors, with molecular modeling playing a key role in understanding their mechanism of action. mdpi.comnih.gov
Researchers have designed and synthesized bivalent ligands based on the isoxazole-3-carboxylate structure to act as allosteric modulators of AMPA receptors. nih.govmdpi.com In a notable study, a series of bis(isoxazole) derivatives were developed, including dimethyl 5,5′-(ethane-1,2-diylbis(sulfanediyl))bis(isoxazole-3-carboxylate), which demonstrated positive allosteric modulation of kainate-induced currents in patch-clamp experiments. nih.govmdpi.com
To rationalize these experimental findings, molecular docking and molecular dynamics (MD) simulations were employed. These computational studies modeled the interaction between the isoxazole-based modulators and the dimeric ligand-binding domain of the GluA2 AMPA receptor. nih.govmdpi.com The simulations provided insights into the binding poses and the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the ligand-receptor complex, explaining the observed modulatory activity. nih.gov These computational models are crucial for the rational design of new, more potent, and selective AMPA receptor modulators. nih.govresearchgate.net
Table 2: Example of a Bivalent Isoxazole Ligand for AMPA Receptor Modeling Based on compounds synthesized for AMPA receptor modulation studies. nih.govmdpi.com
| Compound Name | Structure Type | Target Receptor | Computational Method | Key Finding |
| Dimethyl 5,5′-(ethane-1,2-diylbis(sulfanediyl))bis(isoxazole-3-carboxylate) | Bivalent Ligand | GluA2 AMPA Receptor | Molecular Docking, MD Simulations | Potentiated kainate-induced currents; simulations rationalized binding to the ligand-binding domain. nih.govmdpi.com |
Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach used to correlate the chemical structure of compounds with their biological activity. In the context of isoxazole derivatives, QSAR studies have been applied to understand the structural requirements for their immunological activities. researchgate.net
For a series of compounds derived from 5-amino-3-methylisoxazole-4-carboxylic acid hydrazide, a close structural analog, QSAR investigations were performed to link molecular descriptors to observed immunosuppressive or immunostimulatory effects. researchgate.net Similarly, for other derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid, geometry optimization using quantum-chemical methods like Density Functional Theory (DFT) at the B3LYP/6-31g* level was carried out to determine structure-activity relationships. ptfarm.pl These calculations help in identifying key electronic and steric features of the molecules that govern their interaction with biological targets. ptfarm.pl While a specific QSAR study focused solely on this compound was not identified in the search results, the application of these methods to its immediate precursors and derivatives underscores the utility of this approach in the chemical series. researchgate.netptfarm.pl
Exploration of Biological Activities and Preclinical Research Pathways
Utility as Precursors for Diverse Biologically Active Compounds
The isoxazole (B147169) ring, particularly the 5-aminoisoxazole-3-carboxylate scaffold, is a privileged structure in drug discovery. It acts as a versatile precursor for the synthesis of more complex molecules with significant therapeutic potential. Researchers utilize this core to construct novel compounds for a range of biological targets.
One key application is in the synthesis of peptidomimetics. The related compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid, has been successfully incorporated into peptide chains using solid-phase synthesis. nih.gov This demonstrates the utility of the aminoisoxazole core as a non-proteinogenic amino acid, a building block for creating peptide hybrids with potentially enhanced stability and novel biological functions. nih.gov Such modifications are a critical strategy for overcoming the rapid proteolysis of natural peptides, aiming to develop more robust therapeutic agents. nih.gov
Furthermore, the basic structure of methyl 5-aminoisoxazole-3-carboxylate is a starting point for creating substituted derivatives. For instance, a synthetically useful method has been developed for the synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates, highlighting the chemical tractability of the core structure for generating libraries of new heterocyclic compounds for biological screening. researchgate.net The ability to readily modify the isoxazole ring system allows chemists to fine-tune the pharmacological properties of the resulting molecules, making it an important precursor in the development of new therapeutic agents. nih.gov
Modulatory Effects on Specific Biochemical Targets and Pathways
Derivatives of the isoxazole scaffold have been shown to interact with specific enzymes and receptors, indicating their potential to modulate key biochemical pathways involved in various diseases.
Monoamine Oxidase (MAO) Inhibition: The isoxazole nucleus is a component of compounds designed as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes critical in the metabolism of neurotransmitters. nih.govnih.gov Inhibition of these enzymes is a key strategy for treating neurological disorders like Parkinson's disease. nih.gov A series of synthesized phenylisoxazole carbohydrazides demonstrated significant and selective inhibitory activity against the MAO-B isoform. nih.gov One of the most potent compounds, N'-(4-methylbenzylidene)-5-phenylisoxazole-3-carbohydrazide, exhibited reversible and competitive inhibition of MAO-B. nih.gov
Table 1: MAO-B Inhibition by Phenylisoxazole Carbohydrazide Derivatives
Data sourced from a study on phenylisoxazole carbohydrazides as MAO-B inhibitors. nih.gov
Carbonic Anhydrase (CA) Inhibition: The isoxazole scaffold has also been incorporated into sulfonamides to target carbonic anhydrases (CAs), a family of metalloenzymes involved in physiological processes such as pH regulation and fluid balance. nih.gov Certain CA isoforms are established drug targets for conditions like glaucoma. nih.gov Two series of benzenesulfonamides containing an isoxazole moiety were synthesized and evaluated for their inhibitory effects on four human CA isoforms (hCA I, II, IV, and VII). nih.gov Derivatives from one series showed excellent, potent inhibition against the cytosolic isoforms hCA II and hCA VII, with inhibition constants (Kᵢ) in the nanomolar range. nih.gov
Table 2: Inhibition of Carbonic Anhydrase Isoforms by 5-Amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamide Derivatives
Data reflects the inhibitory activity of a series of isoxazole-containing sulfonamides. nih.gov
The isoxazole structure is famously associated with the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key ionotropic glutamate (B1630785) receptor that mediates fast synaptic transmission in the central nervous system. nih.govwikipedia.org Derivatives of this compound have been investigated as allosteric modulators of AMPA receptors. nih.gov
A study focusing on novel bis(isoxazole) derivatives explored their potential as positive allosteric modulators. The research led to the synthesis of dimethyl 5,5′-(ethane-1,2-diylbis(sulfanediyl))bis(isoxazole-3-carboxylate), a compound conceptually related to two linked molecules of the target compound. This derivative was identified as a potent positive modulator, significantly potentiating kainate-induced currents in patch-clamp experiments. It was effective over a wide concentration range, with a maximum potentiation of 77% observed at a concentration of 10⁻¹⁰ M. nih.gov Such findings highlight the potential for this chemical scaffold to yield compounds that can enhance AMPA receptor function, a therapeutic strategy being explored for various neurological conditions. nih.gov
Investigational Biological Activities in In Vitro and In Vivo Models (Preclinical)
The therapeutic potential of compounds derived from the this compound scaffold has been explored in preclinical models for cancer and infectious diseases.
The isoxazole ring is a core component of various synthetic compounds investigated for their anticancer properties. nih.gov Research has focused on their ability to induce cell death (cytotoxicity) in cancer cell lines and to interfere with critical cellular machinery like microtubules.
Cytotoxicity against Cancer Cell Lines: A series of 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives were synthesized and screened for cytotoxic activity against a panel of four human cancer cell lines. Several of these compounds demonstrated notable activity, with compound 4n showing potent cytotoxicity against all tested cell lines, achieving IC₅₀ values below 12 µM. nih.gov
Table 3: Cytotoxicity of Isoxazole Derivative 4n against Human Cancer Cell Lines
Data from a study on the cytotoxic activity of novel isoxazole derivatives. nih.gov
Tubulin Polymerization Inhibition: A primary mechanism for many anticancer agents is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This action leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. rsc.orgnih.gov Several studies have identified isoxazole-containing hybrids as potent inhibitors of tubulin polymerization. A series of tetrazole-based isoxazolines exhibited profound cytotoxicity, with the most active compounds arresting the cell cycle in the G2/M phase and inhibiting tubulin polymerization. rsc.org Similarly, a series of isoxazole-phenylcinnamides (IP) demonstrated significant inhibition of tubulin polymerization and promising cytotoxicity in HeLa cells. nih.gov
Derivatives based on the aminoisoxazole scaffold have shown promise as antimicrobial agents. A study investigated 15 derivatives of the closely related 5-amino-3-methyl-isoxazole-4-carboxylic acid for their activity against key wound pathogens. nih.gov Two compounds, in particular, demonstrated significantly higher antimicrobial efficacy. nih.gov
Compound PUB9 was especially active against Staphylococcus aureus, with a minimal inhibitory concentration (MIC) over 1000 times lower than other derivatives. Both PUB9 and PUB10 were also effective at reducing biofilm formation by over 90% in S. aureus, Pseudomonas aeruginosa, and Candida albicans, while showing low to moderate cytotoxicity against human fibroblast cells. nih.gov
In another study, 5-methylisoxazole-3-carboxamide (B1215236) derivatives were synthesized and tested for antibacterial activity against Bacillus subtilis and Escherichia coli. Several compounds showed significant activity, with MIC values as low as 6.25 µM. researchgate.net Additionally, an isoindole derivative of 5-methyl-isoxazole displayed antifungal activity against four different fungal species, including Trichophyton rubrum. mdpi.com
Table 4: Antimicrobial Activity of 5-Amino-3-methyl-1,2-oxazole-4-carboxylate Derivatives
Data sourced from a study on the in vitro impact of isoxazole derivatives on pathogenic biofilms. nih.gov
Antiviral Efficacy Studies (e.g., against TBEV)
Research into the antiviral properties of 5-aminoisoxazole-3-carboxylic acid derivatives has shown promising results, particularly against the Tick-borne Encephalitis Virus (TBEV). TBEV is a flavivirus responsible for severe central nervous system diseases in Europe and Asia. nih.govresearchgate.net A significant therapeutic strategy involves targeting the viral envelope protein E, specifically its β-n-octyl-d-glucoside (β-OG) binding pocket, with small molecule inhibitors. nih.govmicrobiologyresearch.org
Studies have investigated adamantylmethyl esters of 5-aminoisoxazole-3-carboxylic acid for this purpose. nih.gov Analysis of the β-OG pocket structure confirmed that these isoxazole derivatives could bind within this site. nih.govmicrobiologyresearch.org However, a key finding from this research demonstrated that the antiviral activity of these compounds was significantly diminished in the presence of immature TBEV particles. nih.govresearchgate.net The replication cycle of flaviviruses produces a mixed population of viral particles, including mature, partially mature, and immature forms. microbiologyresearch.org The abundance of these immature virions can complicate experimental studies and impact the efficacy of antivirals targeting the E protein. nih.govmicrobiologyresearch.org
Below is a table summarizing the key findings from the antiviral studies.
| Research Focus | Virus Model | Target | Key Finding |
| Antiviral Activity of 5-aminoisoxazole-3-carboxylic acid adamantylmethyl esters | Tick-borne Encephalitis Virus (TBEV) | Envelope protein E (β-OG pocket) | The presence of immature TBEV virions significantly reduces the antiviral efficacy of the compounds in plaque reduction assays. nih.govmicrobiologyresearch.org |
Immunomodulatory Properties
The broader class of isoxazole derivatives has been recognized for a variety of biological activities, including potential immunomodulatory effects. researchgate.net These compounds are often utilized as building blocks in the synthesis of new agents with diverse therapeutic applications. researchgate.net While the isoxazole scaffold is associated with immunomodulatory potential, specific preclinical research detailing the immunomodulatory properties of this compound was not prominently available in the reviewed literature.
Application as Non-Proteinogenic Amino Acids in Peptide Research (for relevant isomers)
A relevant isomer, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), has been explored as a novel non-proteinogenic amino acid for incorporation into peptides. nih.govmdpi.com As a bifunctional derivative, it contains both an amino and a carboxylic acid group, classifying it as a β-amino acid because the amino group is positioned on the beta-carbon relative to the carboxyl group. nih.gov The use of such unnatural amino acids is a growing field in drug discovery, enabling the synthesis of peptidomimetics with unique structural and biological properties. nih.govmdpi.com
Incorporation in Solid-Phase Peptide Synthesis
The utility of 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) has been successfully demonstrated in solid-phase peptide synthesis (SPPS). nih.gov Researchers have shown that AMIA can be effectively coupled to the N-terminus of a peptide chain that is anchored to a solid resin support. nih.gov
The process involved modifying the N-terminus of existing model peptides with AMIA to create novel α/β-mixed peptide hybrids. nih.gov The study confirmed that even with an unblocked amino group on the isoxazole ring, the compound could be successfully coupled to the α-amino group of the N-terminal amino acid of the resin-bound peptide. nih.gov The coupling was achieved using both classical methods and ultrasonic agitation, with the latter potentially accelerating the reaction. nih.gov
The table below lists the model peptides that were successfully modified with AMIA.
| Peptide Sequence | Purpose in Study |
| H-DVYT-NH₂ | Model peptide for AMIA coupling |
| H-EAAA-NH₂ | Model peptide for AMIA coupling |
| H-PPPP-NH₂ | Model peptide for AMIA coupling |
| H-PPPPP-NH₂ | Model peptide for AMIA coupling |
Design and Synthesis of α/β-Mixed Peptides and Peptidomimetics
The incorporation of 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) into peptide chains is a direct route to designing and synthesizing novel α/β-mixed peptides. nih.govmdpi.com These hybrid peptides, which contain both α- and β-amino acid residues, are of significant interest as peptidomimetics. nih.gov Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved stability, bioavailability, and biological activity. nih.govmdpi.com
The synthesis of these new isoxazole-containing hybrids represents an important step toward developing a new class of potentially bioactive peptides. nih.govmdpi.com Following synthesis, the novel compounds were characterized using advanced analytical techniques, including tandem mass spectrometry (MS/MS) and liquid chromatography-mass spectrometry (LC-MS), to confirm their structure and purity. nih.gov The development of methods to incorporate such unnatural β-amino acids is crucial for expanding the toolkit available for creating therapeutic peptidomimetics. mdpi.com
Conclusion and Future Research Directions
Summary of the Current Academic and Research Landscape
The current academic and research landscape for Methyl 5-aminoisoxazole-3-carboxylate positions it primarily as a heterocyclic building block available for chemical synthesis. bldpharm.comchemicalbook.com While extensive research exists for the broader isoxazole (B147169) class of compounds due to their significant role in medicinal chemistry and drug discovery, specific in-depth studies focusing solely on this compound are not widely prevalent in the public domain. researchgate.netnih.gov The compound is recognized as a bifunctional molecule, featuring an amino group and a methyl carboxylate group attached to the isoxazole core. This structure suggests its utility as an intermediate in the synthesis of more complex molecules. Research on closely related analogues, such as methyl 5-amino-3-arylaminoisoxazole-4-carboxylates and 5-amino-3-methyl-isoxazole-4-carboxylic acid, highlights the role of such scaffolds in creating novel heterocyclic systems and in applications like solid-phase peptide synthesis. nih.govresearchgate.net The field largely relies on the foundational chemistry of isoxazoles to infer the potential reactivity and applications of this specific carboxylate derivative.
Emerging Synthetic Strategies and Methodological Advancements for Isoxazole Scaffolds
The synthesis of the isoxazole core, the foundational scaffold of this compound, has been a subject of intense investigation, leading to several robust and innovative strategies. These methodologies are critical for producing a diverse array of isoxazole derivatives.
One of the most fundamental and widely employed methods is the 1,3-dipolar cycloaddition reaction. This typically involves the reaction of a nitrile oxide with an alkyne. nih.gov Recent advancements have focused on developing regioselective and environmentally benign procedures, such as copper(I)-catalyzed reactions that allow for the rapid, one-pot synthesis of 3,5-disubstituted isoxazoles from terminal acetylenes. nih.gov
Another key area of development is the use of metal-free synthetic routes . rsc.orgresearchgate.net These methods address the drawbacks of metal catalysts, such as cost, toxicity, and difficulty in removal from the final product. rsc.orgresearchgate.net Such strategies are considered more eco-friendly and are gaining prominence. rsc.org
Furthermore, condensation reactions represent a versatile approach to isoxazole synthesis. For instance, the reaction of thioxo-propanoates with hydroxylamine (B1172632) provides a useful method for synthesizing methyl 5-amino-3-arylaminoisoxazole-4-carboxylates, compounds structurally related to the subject of this article. researchgate.net
Other modern techniques being explored include:
Microwave-induced synthesis , which can accelerate reaction times and improve yields. rsc.org
Direct functionalization of the pre-formed isoxazole ring, allowing for late-stage modification and diversification of complex molecules. rsc.org
Green chemistry approaches , which utilize less hazardous solvents and reagents to minimize environmental impact. researchgate.net
These emerging strategies offer powerful tools for the efficient and diverse synthesis of isoxazole-containing compounds, including this compound and its derivatives.
| Synthetic Strategy | Description | Key Advantages | Relevant Findings |
| 1,3-Dipolar Cycloaddition | Reaction between a nitrile oxide and an alkyne to form the isoxazole ring. | High versatility; fundamental method. | Copper(I)-catalyzed one-pot procedures improve regioselectivity and convenience. nih.gov |
| Metal-Free Synthesis | Cycloaddition and condensation reactions that proceed without metal catalysts. | Eco-friendly, avoids metal contamination, lower cost. rsc.orgresearchgate.net | An imperative area of development to create alternate, greener synthetic routes. rsc.org |
| Condensation Reactions | Building the isoxazole ring from acyclic precursors through condensation. | Useful for specific substitution patterns. | Effective for synthesizing related amino-isoxazole carboxylates. researchgate.net |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Shorter reaction times, often higher yields. rsc.org | A noted advancement in modern isoxazole synthesis. rsc.org |
Untapped Potential in Advanced Materials and Chemical Biology Applications
While direct applications of this compound in advanced materials and chemical biology are not yet extensively documented, the inherent properties of the isoxazole scaffold and its functional groups suggest significant untapped potential.
Advanced Materials: The isoxazole ring is known for its stability and aromatic character, and polyisoxazoles have been explored for applications as semiconductors. researchgate.net The bifunctional nature of this compound (containing both an amine and an ester) makes it an attractive monomer for the synthesis of novel polymers. These polymers could possess unique thermal, optical, or electronic properties. Isoxazole derivatives have also been investigated for use in liquid crystals and photochromic components, indicating a potential pathway for the application of this specific compound in materials science. nih.gov
Chemical Biology: In chemical biology, the isoxazole moiety is a "privileged scaffold" found in numerous biologically active compounds. rsc.org The amino and carboxylate groups on this compound allow it to act as a non-natural amino acid analogue. A closely related compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid, has been successfully incorporated into peptides, creating hybrid structures with potential therapeutic applications. nih.gov This suggests that this compound could be similarly used to:
Create novel peptidomimetics with enhanced stability or altered biological activity. nih.gov
Serve as a linker molecule to conjugate peptides or other biomolecules to probes or surfaces.
Act as a starting material for the synthesis of complex natural product analogues with unique pharmacological profiles. nih.gov
The compound's structure is a valuable starting point for creating libraries of derivatives to screen for various biological activities, from anticancer to antimicrobial effects, which are well-documented for the broader isoxazole family. researchgate.netnih.gov
Challenges and Opportunities in Integrated Theoretical and Experimental Research
The integration of theoretical and experimental approaches offers a powerful paradigm for accelerating research into isoxazole derivatives like this compound. However, this synergy comes with specific challenges and significant opportunities.
Challenges: A primary challenge in isoxazole synthesis is controlling regioselectivity , especially in 1,3-dipolar cycloaddition reactions, which can lead to mixtures of isomers. nih.gov While experimental methods have been developed to address this, predicting the outcome for new substrates remains complex. Another challenge is the potential for ring cleavage of the N-O bond under certain reductive or basic conditions, which can complicate synthetic routes but also be exploited for further transformations. researchgate.net From a theoretical standpoint, accurately modeling reaction mechanisms and predicting spectroscopic properties for these heterocyclic systems requires sophisticated computational methods and significant computational resources.
Opportunities: The combination of experimental data with theoretical results is crucial for a complete understanding of chemical reactions. researchgate.net Computational chemistry, particularly Density Functional Theory (DFT) , presents a major opportunity. DFT can be used to:
Calculate the structures and properties of novel isoxazole derivatives before their synthesis. ingentaconnect.com
Predict spectroscopic data (such as NMR chemical shifts) to aid in the characterization of newly synthesized compounds. ingentaconnect.com
Investigate reaction mechanisms to understand and optimize reaction conditions for improved yield and selectivity.
Explore molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) to predict the reactivity and interaction of molecules like this compound. ingentaconnect.com
A study on polyfunctionalized isoxazoles has successfully used DFT calculations to compare theoretical NMR chemical shifts with experimental data, demonstrating the power of this integrated approach. ingentaconnect.com By applying these computational tools to this compound, researchers can rationally design new experiments, predict the properties of novel materials and bioactive molecules derived from it, and ultimately accelerate the discovery process.
| Approach | Challenges | Opportunities |
| Experimental | Controlling regioselectivity in synthesis; potential for isoxazole ring cleavage. nih.govresearchgate.net | Development of novel, efficient synthetic routes (e.g., metal-free, microwave-assisted). rsc.orgrsc.org |
| Theoretical | Requirement for high-level computational methods; accuracy of predictive models. | Prediction of molecular properties, reaction mechanisms, and spectroscopic data (NMR). ingentaconnect.com |
| Integrated | Bridging the gap between theoretical predictions and real-world experimental outcomes. | Rational design of experiments; accelerated discovery of new materials and bioactive agents. researchgate.net |
Q & A
Q. What are the common synthetic routes for Methyl 5-aminoisoxazole-3-carboxylate?
this compound can be synthesized via cyclization of α-acetylenic γ-hydroxyaldehyde precursors with hydroxylamine under acidic conditions, forming the isoxazole ring . Alternatively, esterification of the corresponding carboxylic acid derivative (e.g., 5-aminoisoxazole-3-carboxylic acid) using methanol and a catalytic acid (e.g., H₂SO₄) is a standard approach. For regioselective substitution, reactions with methyl iodide in dimethylformamide (DMF) and potassium carbonate have been employed for O-methylation of analogous isoxazole derivatives .
Q. What spectroscopic and analytical methods are used to characterize this compound?
Key characterization techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and purity.
- FT-IR for identifying functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, amino N-H stretch at ~3300 cm⁻¹).
- Mass spectrometry (ESI or EI-MS) to verify molecular weight (e.g., molecular ion peak at m/z 156.13 for C₆H₆N₂O₃).
- X-ray crystallography (using SHELXL or similar programs) for absolute structural confirmation .
Q. What are the typical derivatives synthesized from this compound?
Common derivatives include:
| Reaction Type | Product | Conditions |
|---|---|---|
| Oxidation | 5-Carboxyisoxazole-3-carboxylate | KMnO₄/H₂O, acidic conditions |
| Reduction | 5-Hydroxymethylisoxazole-3-carboxylate | NaBH₄/LiAlH₄ in THF |
| Nucleophilic Substitution | 5-Alkyl/Aryl derivatives | Amines/alcohols, base catalysis |
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield, high-purity synthesis?
Optimization strategies include:
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during esterification .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield in cyclization steps .
- pH adjustment : Maintaining mildly acidic conditions (pH 4–6) during hydroxylamine-mediated cyclization prevents premature decomposition .
- Catalyst screening : Transition-metal catalysts (e.g., CuI) enhance regioselectivity in substitution reactions .
Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
Contradictions may arise from impurities, assay conditions, or structural analogs. Mitigation strategies:
- Orthogonal assays : Confirm antimicrobial activity via both broth microdilution (MIC) and disk diffusion methods.
- Purity validation : Use HPLC (≥95% purity) to rule out confounding effects from byproducts .
- Structure-activity relationship (SAR) studies : Compare activities of methyl, ethyl, and aryl-substituted analogs to identify critical functional groups .
Q. How to address regioselectivity challenges in substitution reactions?
Regioselectivity is influenced by steric and electronic factors:
- Steric hindrance : Bulky substituents at the 5-position direct nucleophiles to the 4-position .
- Electron-withdrawing groups : The amino group at C5 activates C3/C4 for electrophilic substitution.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines in SNAr reactions .
Q. What computational methods support the design of novel derivatives?
- Density Functional Theory (DFT) : Predicts reaction pathways and transition states for substitution reactions.
- Molecular docking : Screens derivatives against target enzymes (e.g., bacterial dihydrofolate reductase) using PubChem-derived structural data .
- Graph set analysis : Maps hydrogen-bonding patterns to predict crystallographic packing .
Methodological Best Practices
- Crystallographic refinement : Use SHELXL for high-resolution data and ORTEP-III for molecular graphics.
- Data contradiction analysis : Apply Hirshfeld surface analysis to identify intermolecular interactions affecting biological activity .
- Scalable synthesis : Transition from batch to flow chemistry for multi-step reactions requiring precise temperature control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
